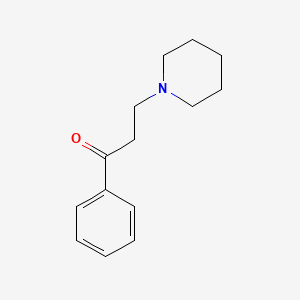

3-Piperidinopropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5755. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-phenyl-3-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-7-3-1-4-8-13)9-12-15-10-5-2-6-11-15/h1,3-4,7-8H,2,5-6,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBARRYXKABQKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60223273 | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73-63-2 | |

| Record name | 1-Phenyl-3-(1-piperidinyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinopropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60223273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-3-piperidin-1-ylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.163.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PIPERIDINOPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFA6RU9GWY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Piperidinopropiophenone

Foreword: The Significance of β-Aminoketones in Modern Drug Discovery

In the landscape of pharmaceutical development and organic synthesis, the β-aminoketone moiety stands as a cornerstone structural motif. Its prevalence in a vast array of biologically active molecules, from alkaloids to synthetic drugs, underscores the critical importance of mastering its synthesis. 3-Piperidinopropiophenone, a classic example of a Mannich base, not only serves as a valuable building block for more complex pharmaceutical agents but also exemplifies a powerful and elegant synthetic transformation: the Mannich reaction. This guide provides an in-depth exploration of the synthesis of this compound, delving into the intricacies of its reaction mechanism and offering practical, field-proven insights for researchers, scientists, and drug development professionals.

The Core Synthesis: A Mechanistic Exploration of the Mannich Reaction

The synthesis of this compound is archetypally achieved through the Mannich reaction, a three-component condensation involving an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of organic synthesis due to its atom economy and the pharmacological importance of its products.[3]

The overall reaction can be summarized as follows:

Acetophenone + Formaldehyde + Piperidine → this compound

At its heart, the Mannich reaction is an aminoalkylation process.[3] The fundamental transformation involves the replacement of an active hydrogen atom in acetophenone with an aminomethyl group derived from formaldehyde and piperidine.[1][2]

The Three Pillars of the Mannich Reaction: Reactant Roles and Causality

-

The Active Hydrogen Compound (Acetophenone): Acetophenone provides the enolizable carbonyl component. The presence of α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) allows for the formation of a nucleophilic enol or enolate intermediate under the reaction conditions. This nucleophilicity is the driving force for the formation of the new carbon-carbon bond.

-

The Aldehyde (Formaldehyde): Formaldehyde, being a non-enolizable aldehyde, serves as the electrophilic bridge. Its high reactivity is crucial for the initial reaction with the amine to form the key electrophilic intermediate.

-

The Amine (Piperidine): As a secondary amine, piperidine acts as the nitrogen nucleophile. It attacks the carbonyl carbon of formaldehyde, initiating the formation of the highly electrophilic Eschenmoser-like salt, an iminium ion, which is the ultimate acceptor for the enolized ketone.[3]

A Step-by-Step Mechanistic Deep Dive

The synthesis of this compound via the Mannich reaction proceeds through a well-established, multi-step mechanism. Understanding each step is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Iminium Ion

The reaction is initiated by the nucleophilic attack of the secondary amine, piperidine, on the carbonyl carbon of formaldehyde. This is followed by proton transfer and subsequent dehydration to yield a highly reactive electrophile, the N,N-disubstituted iminium ion (also known as the piperidinium methylene ion).[3]

References

Chemical properties and structure elucidation of 3-Piperidinopropiophenone

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of 3-Piperidinopropiophenone

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in the synthesis of various pharmaceutical compounds. The document delves into its fundamental chemical and physical properties, offers a detailed protocol for its synthesis via the Mannich reaction, and presents a systematic approach to its structure elucidation using a suite of modern analytical techniques. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this compound. The methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction

This compound, also known by its IUPAC name 1-phenyl-3-(piperidin-1-yl)propan-1-one, is a beta-amino ketone that serves as a crucial building block in organic synthesis.[1] Its hydrochloride salt is particularly common in laboratory settings due to its increased stability and solubility in aqueous solutions.[2] The molecule's structure, featuring a propiophenone moiety linked to a piperidine ring, makes it a valuable precursor for more complex molecules. Notably, it is an intermediate in the synthesis of pharmaceuticals such as the anti-Parkinson's agent Cycrimine Hydrochloride.[3] Given its utility, a thorough understanding of its properties and a reliable methodology for its synthesis and characterization are paramount for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

The physical and chemical characteristics of this compound and its hydrochloride salt are summarized below. These properties are fundamental for its handling, storage, and application in synthetic protocols.

| Property | This compound (Free Base) | This compound Hydrochloride | Reference(s) |

| CAS Number | 73-63-2 | 886-06-6 | [3][4] |

| Molecular Formula | C₁₄H₁₉NO | C₁₄H₁₉NO·HCl | [1][4] |

| Molecular Weight | 217.31 g/mol | 253.77 g/mol | [1][4] |

| Appearance | - | White to off-white solid | [2][] |

| Melting Point | - | 186-190 °C | [3] |

| Boiling Point | 135-136 °C at 1.0 Torr | - | [3] |

| Solubility | Soluble in organic solvents | Soluble in methanol (slightly), water (slightly) | [2][] |

| pKa (Predicted) | - | 8.78 ± 0.10 | [3] |

Synthesis of this compound Hydrochloride via the Mannich Reaction

The most common and efficient method for synthesizing this compound is the Mannich reaction.[6][7] This three-component condensation reaction involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[7] The reaction proceeds via the formation of an Eschenmoser-like salt from the amine and aldehyde, which then undergoes electrophilic attack by the enol form of the ketone.

Rationale for Method Selection

The Mannich reaction is a cornerstone of organic synthesis for producing β-amino carbonyl compounds.[7] Its selection for the synthesis of this compound is justified by:

-

Atom Economy: It is a condensation reaction where the main byproduct is water, leading to high atom economy.

-

Convergence: It brings together three readily available starting materials in a single pot, making the synthesis efficient.

-

Reliability: The reaction is well-established and generally provides good yields for this class of compounds.

Detailed Experimental Protocol

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and piperidine (1.1 equivalents) in ethanol.

-

Reaction Execution: Add a catalytic amount of concentrated hydrochloric acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Extraction: To the residue, add a sufficient amount of water and extract the aqueous layer with diethyl ether to remove any unreacted acetophenone.

-

Basification and Isolation: The aqueous layer is then made basic by the addition of a suitable base (e.g., sodium hydroxide solution) until a pH of >10 is reached. This will precipitate the free base of this compound.

-

Purification of the Free Base: Extract the free base into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base. Further purification can be achieved by column chromatography on silica gel.[9]

-

Salt Formation: Dissolve the purified free base in a minimal amount of ethanol. To this solution, add a slight excess of concentrated hydrochloric acid dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

-

Final Purification: The precipitated solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a white to off-white crystalline solid.[8]

Structure Elucidation

The confirmation of the chemical structure of the synthesized this compound is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous identification.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10] The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| C=O (Aryl Ketone) | 1685 - 1665 | The carbonyl group conjugated with the phenyl ring will absorb in this region. This is a strong and sharp peak, which is a key diagnostic feature. |

| C-H (Aromatic) | 3100 - 3000 | These are stretching vibrations for the C-H bonds on the phenyl ring. |

| C-H (Aliphatic) | 3000 - 2850 | These correspond to the C-H stretching vibrations of the piperidine ring and the propylene chain. |

| C-N (Amine) | 1250 - 1020 | This absorption is due to the stretching vibration of the carbon-nitrogen bond of the tertiary amine. |

| C=C (Aromatic) | 1600 - 1475 | These are characteristic stretching vibrations within the benzene ring. |

The presence of these key peaks in the IR spectrum provides strong evidence for the presence of the propiophenone and piperidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for the complete structure elucidation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and integration values are used to assign the protons to their respective positions in the structure.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic Protons (C₆H₅) | 7.2 - 8.0 | Multiplet | 5H | Protons on the phenyl ring are deshielded due to the ring current and the electron-withdrawing effect of the carbonyl group. |

| -CH₂- (adjacent to C=O) | 3.0 - 3.4 | Triplet | 2H | These protons are deshielded by the adjacent carbonyl group and are split by the neighboring methylene group. |

| -CH₂- (adjacent to N) | 2.6 - 3.0 | Triplet | 2H | These protons are deshielded by the adjacent nitrogen atom and are split by the neighboring methylene group. |

| Piperidine Protons (α) | 2.3 - 2.7 | Multiplet | 4H | The four protons on the carbons adjacent to the nitrogen in the piperidine ring. |

| Piperidine Protons (β, γ) | 1.4 - 1.8 | Multiplet | 6H | The remaining six protons on the piperidine ring are in a more shielded environment. |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (Ketone) | 198 - 202 | The carbonyl carbon is highly deshielded and appears far downfield. |

| Aromatic Carbons (C₆H₅) | 125 - 140 | The six carbons of the phenyl ring will appear in this region. The carbon attached to the carbonyl group will be the most downfield. |

| -CH₂- (adjacent to N) | 50 - 60 | The carbon atom adjacent to the nitrogen is deshielded. |

| Piperidine Carbons (α) | 50 - 55 | The carbons in the piperidine ring adjacent to the nitrogen. |

| -CH₂- (adjacent to C=O) | 35 - 45 | This methylene carbon is deshielded by the carbonyl group. |

| Piperidine Carbons (β, γ) | 20 - 30 | The remaining carbons of the piperidine ring are in a more shielded, aliphatic region. |

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively establish the connectivity between protons and carbons, further solidifying the structural assignment.[11][12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to piece together the structure. For this compound, Electron Ionization (EI) would be a suitable technique.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 217, corresponding to the molecular weight of the free base (C₁₄H₁₉NO).[1]

-

Key Fragmentation Patterns: The fragmentation of this compound is expected to proceed through characteristic pathways:

-

α-cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable piperidinium ion.

-

McLafferty Rearrangement: While less likely for this specific structure, it is a possibility for carbonyl compounds with a γ-hydrogen.

-

Loss of the Piperidine Ring: Cleavage of the C-N bond can lead to fragments corresponding to the propiophenone moiety.

-

Benzoyl Cation: A prominent peak at m/z = 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is highly characteristic of compounds containing a benzoyl group.

-

The combination of the molecular ion peak and the logical fragmentation pattern provides conclusive evidence for the proposed structure.

Applications and Significance

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[] Its role as a precursor to Trihexyphenidyl, an anticholinergic agent used in the management of Parkinson's disease, highlights its importance in medicinal chemistry.[6] The piperidine and propiophenone moieties are common pharmacophores, and their combination in this molecule provides a versatile scaffold for the development of new therapeutic agents.

Safety and Handling

This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and can cause skin and serious eye damage.[1][4] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a detailed examination of the chemical properties, synthesis, and structure elucidation of this compound. The Mannich reaction stands as an efficient and reliable method for its synthesis. A multi-technique approach to structure elucidation, combining IR, NMR, and MS, allows for an unambiguous confirmation of its structure. The insights and protocols presented herein are intended to equip researchers and scientists with the necessary knowledge and tools to effectively work with this important chemical intermediate.

References

-

PubChem. This compound | C14H19NO | CID 70172. [Link]

-

PubChem. This compound hydrochloride | C14H20ClNO | CID 70171. [Link]

-

Global Substance Registration System. This compound HYDROCHLORIDE. [Link]

-

PubMed Central. The Abuse Potential of α-Piperidinopropiophenone (PIPP) and α-Piperidinopentiothiophenone (PIVT), Two New Synthetic Cathinones with Piperidine Ring Substituent. [Link]

-

Wikipedia. Trihexyphenidyl. [Link]

-

PubChem. alpha-Piperidinopropiophenone | C14H19NO | CID 458526. [Link]

-

ResearchGate. Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [Link]

-

PubChem. Propiophenone, 4'-nitro-3-piperidino-, hydrochloride | C14H19ClN2O3 | CID 200189. [Link]

-

Open Access Research Journal of Biology and Pharmacy. Synthetic applications of biologically important Mannich bases: An updated review. [Link]

-

SpectraBase. .beta.-Piperidinopropiophenone - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubMed Central. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

-

PubMed. Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. [Link]

-

ResearchGate. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

SpectraBase. 3-Phenyl-1-piperidin-1-yl-prop-2-yn-1-one - Optional[13C NMR] - Chemical Shifts. [Link]

-

NIST WebBook. 3'-nitropropiophenone. [Link]

-

PubMed. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubMed Central. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins. [Link]

Sources

- 1. This compound | C14H19NO | CID 70172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 886-06-6: this compound hydrochloride [cymitquimica.com]

- 3. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]

- 4. This compound hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 7. oarjbp.com [oarjbp.com]

- 8. 3-(1-Piperidinyl)propiophenone HCl synthesis - chemicalbook [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]

Solubility Profile of 3-Piperidinopropiophenone Hydrochloride in Organic Solvents: A Technical Guide

An In-Depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-Piperidinopropiophenone Hydrochloride (CAS: 886-06-6), a key chemical intermediate and member of the aminoketone class.[1][2] Recognizing the scarcity of publicly available quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a detailed, validated experimental protocol for its determination. We will explore the physicochemical properties of the molecule, its expected interactions with various organic solvent classes, and a qualitative summary based on published synthetic and purification procedures. The centerpiece of this guide is a step-by-step methodology for researchers to generate reliable, quantitative solubility data in their own laboratories. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Introduction and Physicochemical Profile

This compound hydrochloride is a Mannich base derived from acetophenone, typically encountered as a white to off-white crystalline solid.[1][2][3] It serves as a crucial precursor in the synthesis of various pharmaceutical compounds and is also identified as a related compound of Trihexyphenidyl, an anti-Parkinsonian agent.[4][5] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies like recrystallization, and for its potential formulation into drug delivery systems.

The molecule's structure is inherently dichotomous: it possesses a large, predominantly non-polar organic framework (phenyl and piperidine rings) combined with an ionic hydrochloride salt at the tertiary amine, rendering it a polar, salt-like character.[1][6] This duality is the primary determinant of its solubility behavior.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 886-06-6 | [1][4][7] |

| Molecular Formula | C₁₄H₁₉NO·HCl | [2][6][8] |

| Molecular Weight | 253.77 g/mol | [2][8][9] |

| Appearance | White to Off-white Crystalline Solid | [1][2][3] |

| Melting Point | 186-193 °C (Solvent Dependent) | [3][5] |

| IUPAC Name | 1-phenyl-3-piperidin-1-ylpropan-1-one;hydrochloride | [9] |

graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#5F6368"];// Phenyl Ring C1 [pos="0,0!", label="C"]; C2 [pos="1,1.732!", label="C"]; C3 [pos="2.5,1.732!", label="C"]; C4 [pos="3.5,0!", label="C"]; C5 [pos="2.5,-1.732!", label="C"]; C6 [pos="1,-1.732!", label="C"]; edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; edge [style=dashed]; C1 -- C6; C2 -- C1; C3 -- C2; C4 -- C3; C5 -- C4; C6 -- C5;

// Ketone and Propyl Chain C7 [pos="5,0!", label="C"]; O1 [pos="5.5,1.5!", label="O"]; C8 [pos="6.5,0!", label="C"]; C9 [pos="8,0!", label="C"]; edge [style=solid]; C4 -- C7; C7 -- O1 [label=" O", style=double]; C7 -- C8; C8 -- C9;

// Piperidine Ring N1 [pos="9.5,0!", label="N+–H"]; C10 [pos="10.5,1.732!", label="C"]; C11 [pos="12,1.732!", label="C"]; C12 [pos="13,0!", label="C"]; C13 [pos="12,-1.732!", label="C"]; C14 [pos="10.5,-1.732!", label="C"]; Cl [pos="9.5,-2.5!", label="Cl-", fontcolor="#EA4335"]; edge [style=solid]; C9 -- N1; N1 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- N1; }

Caption: Structure of this compound Hydrochloride.

Theoretical Principles of Solubility

The solubility of a salt in an organic solvent is a complex interplay between lattice energy (the energy holding the crystal together) and the solvation energy (the energy released when solvent molecules surround the ions). For this compound HCl, the following principles are key:

-

"Like Dissolves Like": As an ionic salt, this compound requires polar solvents for dissolution. The solvent must possess a sufficiently high dielectric constant to overcome the electrostatic forces (lattice energy) of the crystal and separate the protonated piperidinium cation from the chloride anion.

-

Solvent-Ion Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These are generally effective solvents. Their hydroxyl (-OH) groups can form strong hydrogen bonds with the chloride anion (Cl⁻) and also interact favorably with the protonated amine (N⁺-H) through dipole-ion interactions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can effectively solvate the cation. However, their ability to solvate the small chloride anion is weaker compared to protic solvents, which can sometimes limit overall solubility. Acetonitrile is mentioned as a recrystallization solvent, suggesting moderate solubility that decreases significantly upon cooling.[10]

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack the polarity needed to overcome the crystal lattice energy and cannot effectively solvate the ions. Therefore, this compound HCl is expected to be practically insoluble in them. MTBE, a slightly more polar ether, is used as an anti-solvent, confirming this principle.[3]

-

Sources

- 1. CAS 886-06-6: this compound hydrochloride [cymitquimica.com]

- 2. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound Hydrochloride | LGC Standards [lgcstandards.com]

- 5. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. This compound hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-(1-Piperidinyl)propiophenone HCl synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectral Analysis of 3-Piperidinopropiophenone

Introduction

3-Piperidinopropiophenone, a molecule integrating a phenyl ketone and a piperidine moiety, presents a compelling case for multi-modal spectral analysis. This guide provides an in-depth exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will delve into the rationale behind experimental choices and outline self-validating protocols to ensure scientific rigor.

Molecular Structure and Spectroscopic Overview

The structure of this compound (C₁₄H₁₉NO) forms the basis of our spectral interpretation. The molecule comprises a phenyl ring attached to a propyl chain bearing a carbonyl group, with a piperidine ring linked to the gamma-carbon. This combination of an aromatic ketone and a tertiary amine dictates the characteristic signals we expect to observe in each spectroscopic technique.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the propyl chain, and the protons of the piperidine ring.

Predicted Chemical Shifts and Splitting Patterns:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H-2', H-6' (ortho) | 7.9 - 8.1 | Doublet (d) | ~7-8 | 2H |

| H-3', H-5' (meta) | 7.4 - 7.6 | Triplet (t) | ~7-8 | 2H |

| H-4' (para) | 7.5 - 7.7 | Triplet (t) | ~7-8 | 1H |

| H-α (CH₂) | 3.1 - 3.3 | Triplet (t) | ~6-7 | 2H |

| H-β (CH₂) | 2.8 - 3.0 | Triplet (t) | ~6-7 | 2H |

| H-2, H-6 (piperidine) | 2.4 - 2.6 | Multiplet (m) | - | 4H |

| H-3, H-5 (piperidine) | 1.5 - 1.7 | Multiplet (m) | - | 4H |

| H-4 (piperidine) | 1.4 - 1.6 | Multiplet (m) | - | 2H |

Causality Behind Assignments:

-

Aromatic Protons (H-2' to H-6'): The protons on the phenyl ring are deshielded due to the anisotropic effect of the aromatic system and the electron-withdrawing nature of the adjacent carbonyl group. The ortho protons (H-2', H-6') are expected to be the most downfield due to their proximity to the C=O group.[2]

-

Aliphatic Protons (H-α, H-β): The methylene protons adjacent to the carbonyl group (H-α) are deshielded and appear at a lower field than the H-β protons. Both sets of protons are expected to be triplets due to coupling with their respective neighbors.

-

Piperidine Protons (H-2 to H-6): The protons on the piperidine ring will appear in the more upfield region of the spectrum. The protons on the carbons adjacent to the nitrogen (H-2, H-6) will be slightly more deshielded than the other piperidine protons. Due to the conformational flexibility of the piperidine ring, these signals are often complex multiplets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see 10 distinct signals (some aromatic carbons may have similar shifts).

Predicted Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 198 - 202 |

| C-1' (quaternary) | 135 - 138 |

| C-4' | 132 - 134 |

| C-2', C-6' | 128 - 129 |

| C-3', C-5' | 127 - 128 |

| C-β | 55 - 58 |

| C-2, C-6 (piperidine) | 53 - 56 |

| C-α | 38 - 42 |

| C-3, C-5 (piperidine) | 25 - 27 |

| C-4 (piperidine) | 23 - 25 |

Causality Behind Assignments:

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon and appears significantly downfield.[3]

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons appear in the typical range of 120-140 ppm. The quaternary carbon attached to the carbonyl group (C-1') is identifiable by its lower intensity.

-

Aliphatic and Piperidine Carbons: The chemical shifts of the aliphatic and piperidine carbons are influenced by their proximity to the nitrogen atom and the carbonyl group. The carbons adjacent to the nitrogen (C-β, C-2, C-6) are more deshielded than the other aliphatic carbons.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound hydrochloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical, as the hydrochloride salt has low solubility in chloroform-d. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is used to simplify the spectrum.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to TMS.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3060 | C-H stretch | Aromatic | Medium |

| 2850-2950 | C-H stretch | Aliphatic (CH₂, CH₃) | Strong |

| ~1685 | C=O stretch | Aryl ketone | Strong, sharp |

| 1580, 1450 | C=C stretch | Aromatic ring | Medium-Strong |

| 1100-1200 | C-N stretch | Tertiary amine | Medium |

Causality Behind Assignments:

-

C=O Stretch: The most prominent peak in the IR spectrum will be the strong, sharp absorption of the carbonyl group. Its position at ~1685 cm⁻¹ is characteristic of an aryl ketone, where conjugation with the phenyl ring lowers the vibrational frequency compared to a saturated ketone (~1715 cm⁻¹).[4][5]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[5]

-

C=C Stretches: The phenyl group will exhibit characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching of the tertiary amine will be present in the fingerprint region, typically between 1100-1200 cm⁻¹.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder to subtract any atmospheric interference.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.[8][9] For this compound, with a molecular formula of C₁₄H₁₉NO, the molecular weight is approximately 217.31 g/mol .[6]

Predicted Fragmentation Pattern

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the carbonyl group and the nitrogen atom.

Key Predicted Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 217 | [C₁₄H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 120 | [C₈H₈O]⁺ | α-cleavage at the C-C bond between the carbonyl and the aliphatic chain |

| 105 | [C₇H₅O]⁺ | Cleavage of the ethyl group from the benzoyl cation |

| 98 | [C₅H₁₀N=CH₂]⁺ | α-cleavage at the C-C bond adjacent to the piperidine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Causality Behind Fragmentation:

-

Nitrogen Rule: The presence of a single nitrogen atom results in an odd molecular weight for the molecular ion (m/z 217), which is a useful diagnostic tool.[10]

-

α-Cleavage: The most favorable fragmentation pathways are typically α-cleavages next to heteroatoms and carbonyl groups, as this leads to the formation of stable carbocations or radical cations.[11]

-

Cleavage between the carbonyl carbon and the α-carbon of the propyl chain results in the stable benzoyl cation (m/z 105) and a neutral radical.

-

Cleavage between the β- and γ-carbons of the propyl chain, initiated by the nitrogen atom, can lead to a resonance-stabilized iminium ion with m/z 98. This is a very common fragmentation pattern for amines.[10][12]

-

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of this compound in a volatile organic solvent such as methanol or ethyl acetate.

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure proper elution.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

Scan Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (aryl ketone, tertiary amine), and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation pathways. By understanding the principles behind the spectral data and employing robust experimental protocols, researchers can confidently characterize this and similar molecules, ensuring data integrity in drug discovery and development pipelines.

References

-

PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). How to prepare IR samples? Retrieved from [Link]

-

Oregon State University. (2014, March 9). NMR Analysis of Substituted Benzophenones. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15. Retrieved from [Link]

-

YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

LabCognition. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-phenyl-1-(piperazin-1-yl)propan-1-one. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

YouTube. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Michigan State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

NIST. (n.d.). (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

-

SpectraBase. (n.d.). .beta.-Piperidinopropiophenone. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). IR: ketones. Retrieved from [Link]

-

NIST. (n.d.). (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 3'-nitropropiophenone. Retrieved from [Link]

-

NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). Atomic Spectra Database. Retrieved from [Link]

-

ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 6. pharmatutor.org [pharmatutor.org]

- 7. researchgate.net [researchgate.net]

- 8. raco.cat [raco.cat]

- 9. scienceready.com.au [scienceready.com.au]

- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 11. ekwan.github.io [ekwan.github.io]

- 12. rubingroup.org [rubingroup.org]

An In-depth Technical Guide to 3-Piperidinopropiophenone Hydrochloride: Physicochemical Properties, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 3-Piperidinopropiophenone hydrochloride, a key chemical intermediate in the pharmaceutical industry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and analytical methodologies, grounding all information in established scientific principles and practices.

Core Molecular and Physical Characteristics

This compound hydrochloride, systematically named 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride, is a mono-Mannich base derived from acetophenone.[1] It presents as a white to off-white solid crystalline substance.[2][] This compound is a crucial precursor in the synthesis of various pharmaceutical agents and is also identified as an impurity in Trihexyphenidyl Hydrochloride.[2][4]

Molecular Formula and Weight

The chemical identity of this compound hydrochloride is defined by its molecular formula and weight, which are fundamental for all stoichiometric calculations in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₉NO·HCl | [1][4] |

| C₁₄H₂₀ClNO | [5][6] | |

| Molecular Weight | 253.77 g/mol | [1][][4][5][6] |

| CAS Number | 886-06-6 | [5][7] |

The hydrochloride salt form enhances the compound's stability and its solubility in aqueous solutions, which facilitates its handling and application in various laboratory settings.[8]

Chemical Structure

The molecular architecture of this compound hydrochloride consists of a propiophenone backbone substituted with a piperidine ring at the beta-carbon position. The hydrochloride salt is formed by the protonation of the tertiary amine of the piperidine ring.

Caption: Chemical structure of this compound hydrochloride.

Synthesis and Purification

The primary route for synthesizing this compound is the Mannich reaction. This well-established reaction involves the aminoalkylation of an acidic proton located on a carbonyl compound with formaldehyde and a secondary amine, in this case, piperidine.

Mannich Reaction Synthesis Workflow

The synthesis involves the reaction of acetophenone, formaldehyde, and piperidine, followed by conversion to the hydrochloride salt.

Caption: Synthesis workflow for this compound hydrochloride.

A typical laboratory-scale synthesis protocol is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine acetophenone and piperidine.

-

Addition of Formaldehyde: Slowly add an aqueous solution of formaldehyde to the mixture while stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

-

Work-up: Once the reaction is complete, the mixture is worked up to isolate the free base form of this compound. This often involves extraction and washing steps.[9]

-

Salt Formation: The isolated free base is dissolved in a suitable organic solvent (e.g., ethanol, acetone) and treated with hydrochloric acid to precipitate the hydrochloride salt.[2]

-

Purification: The crude product is then purified, typically by recrystallization, to obtain a product of high purity.[2]

Purification Strategies

Purification of this compound hydrochloride is critical to remove unreacted starting materials and byproducts.

-

Recrystallization: This is the most common method for purifying the final salt. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[2] Common solvents for recrystallization include ethanol and acetone.[2]

-

Column Chromatography: While possible for the free base, column chromatography of the hydrochloride salt on silica gel can be challenging due to the high polarity of the salt.[2] If this method is employed for the free base, a solvent system of hexane/ethyl acetate with a small amount of triethylamine is often used to prevent streaking on the silica gel.[2]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and structure of this compound hydrochloride.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure by providing information about the chemical environment of the hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone and the N-H stretch of the protonated amine.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Chromatographic Methods

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective technique for monitoring the progress of the synthesis and for preliminary purity assessment.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical tool for determining the purity of the final compound and for quantifying any impurities. Due to the basic nature of the amine, reversed-phase HPLC methods often require specific conditions to achieve good peak shape and resolution.

Physicochemical Properties and Safety

A summary of key physicochemical properties and safety information is provided below for safe handling and storage.

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [1][2][] |

| Melting Point | 186-190 °C | [10] |

| 192-193 °C (in Ethanol, Acetone) | [2][11] | |

| Solubility | Slightly soluble in Methanol and Water | [2][] |

Safety and Handling: this compound hydrochloride is harmful if swallowed and causes skin and serious eye irritation.[5][12][13] It may also cause respiratory irritation.[12] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[5] It should be stored in a dry, well-ventilated place at room temperature.[5]

Applications in Research and Development

This compound hydrochloride serves as a versatile building block in medicinal chemistry. It is a key intermediate in the synthesis of various pharmaceutical compounds, including those with potential antibacterial, antifungal, and antitumor activities.[1] It is also utilized in the synthesis of Cycrimine Hydrochloride, an anti-Parkinson's drug.[10]

References

-

GSRS. This compound HYDROCHLORIDE. [Link]

-

ChemBK. This compound hydrochloride. [Link]

-

PubChem. This compound hydrochloride | C14H20ClNO | CID 70171. [Link]

-

ChemBK. 1-Phenyl-3-piperidino-1-propanone. [Link]

-

PubChem. This compound | C14H19NO | CID 70172. [Link]

Sources

- 1. This compound Hydrochloride | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 4. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [cymitquimica.com]

- 5. Page loading... [guidechem.com]

- 6. chembk.com [chembk.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. CAS 886-06-6: this compound hydrochloride [cymitquimica.com]

- 9. 3-(1-Piperidinyl)propiophenone HCl synthesis - chemicalbook [chemicalbook.com]

- 10. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. This compound hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C14H19NO | CID 70172 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis of 3-Piperidinopropiophenone from propiophenone and piperidine

An In-Depth Technical Guide to the Synthesis of 3-Piperidinopropiophenone

Executive Summary

This guide provides a comprehensive technical overview of the synthesis of this compound, a valuable β-aminoketone intermediate. The core of this synthesis is the Mannich reaction, a classic three-component condensation involving propiophenone, formaldehyde, and piperidine. We will explore the foundational chemical principles, provide a detailed and field-tested experimental protocol, and address critical aspects of purification, characterization, and safety. This document is designed to equip researchers with the necessary knowledge to successfully and safely perform this synthesis, troubleshoot potential issues, and understand the causality behind the procedural choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Significance of a Versatile Mannich Base

This compound, systematically known as 1-phenyl-3-(piperidin-1-yl)propan-1-one, is a key synthetic building block belonging to the class of compounds known as Mannich bases.[1][2][3] Its structural motif, featuring a keto group in a β-position to a tertiary amine, makes it a highly reactive and versatile intermediate. The primary significance of this compound lies in its role as a precursor in the synthesis of numerous pharmaceutical agents.[4] Most notably, it is a critical intermediate in the production of Trihexyphenidyl, an anticholinergic agent used in the management of Parkinson's disease.[5][6][7] The synthesis is achieved through the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, valued for its efficiency in constructing nitrogen-containing compounds.[3][4][8]

Theoretical Foundations: The Mannich Reaction Mechanism

The synthesis of this compound is a classic example of the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[2] In this specific case, it is a three-component condensation of propiophenone (the compound with the acidic α-proton), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine).[8][9]

The reaction mechanism proceeds through two primary stages under acidic catalysis:

-

Formation of the Iminium Ion: Piperidine, a secondary amine, reacts with formaldehyde via nucleophilic addition, followed by dehydration, to form the highly electrophilic N,N-disubstituted iminium ion (often referred to as an Eschenmoser-like salt).[2][8] This ion is the key electrophile in the reaction.

-

Nucleophilic Attack by the Enol: Propiophenone, in the presence of an acid catalyst, undergoes tautomerization to its more nucleophilic enol form. This enol then attacks the carbon of the iminium ion.[8] Subsequent deprotonation of the resulting oxonium ion regenerates the ketone carbonyl and yields the final product, this compound, typically as its hydrochloride salt.[10]

Caption: Figure 1: Mannich Reaction Mechanism

Experimental Synthesis Protocol

This protocol describes a robust and reproducible method for synthesizing this compound hydrochloride. The procedure's trustworthiness is validated by its common citation in synthetic literature and its reliance on stable, well-understood reaction conditions.[9][11]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (1.0 eq) | Moles | Notes |

| Propiophenone | C₉H₁₀O | 134.18 | 13.4 g | 0.10 | Enolizable ketone |

| Piperidine | C₅H₁₁N | 85.15 | 8.5 g (9.9 mL) | 0.10 | Secondary amine |

| Paraformaldehyde | (CH₂O)n | ~30.03 | 3.3 g | ~0.11 | Formaldehyde source |

| Hydrochloric Acid (conc.) | HCl | 36.46 | ~1 mL | - | Catalyst |

| Isopropyl Alcohol | C₃H₈O | 60.10 | ~100 mL | - | Solvent |

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel (optional)

-

Buchner funnel and vacuum flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add propiophenone (13.4 g, 0.10 mol) and isopropyl alcohol (75 mL).

-

Amine Addition: In a separate beaker, carefully add concentrated hydrochloric acid (~1 mL) to piperidine (8.5 g, 0.10 mol). This exothermic reaction forms piperidine hydrochloride in situ. Allow the mixture to cool slightly before adding it to the reaction flask with stirring.

-

Formaldehyde Addition: Add paraformaldehyde (3.3 g, ~0.11 mol) to the flask. The use of paraformaldehyde is a common and safer alternative to aqueous formaldehyde.[12]

-

Reaction Reflux: Heat the mixture to reflux (approx. 82°C for isopropanol) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3-4 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

-

Product Crystallization: After the reaction is complete, remove the heat source and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice bath for 1-2 hours to maximize the crystallization of the hydrochloride salt product.[11]

-

Isolation: Collect the white crystalline solid by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold isopropyl alcohol to remove soluble impurities, followed by a wash with diethyl ether to aid in drying.

-

Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Caption: Figure 2: Experimental Workflow

Purification

The crude this compound hydrochloride can be further purified by recrystallization.[5]

-

Protocol: Dissolve the crude solid in a minimal amount of hot isopropyl alcohol. If any insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry as before.

Product Characterization and Data

The identity and purity of the synthesized compound should be confirmed through standard analytical techniques.

| Property | Value | Source |

| Chemical Name | 1-phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride | [10][13] |

| Synonyms | β-Piperidinopropiophenone HCl | [10] |

| Molecular Formula | C₁₄H₂₀ClNO | [10][14] |

| Molecular Weight | 253.77 g/mol | [5][13] |

| Appearance | White to off-white crystalline solid | [5][15] |

| Melting Point | 192-193 °C | [5] |

| Expected Yield | 75-85% | (Typical) |

Spectroscopic data from NMR and IR analysis can confirm the structure, and the sharp melting point is a good indicator of purity.[16][17]

Critical Safety and Handling Protocols

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents. The entire procedure must be conducted in a well-ventilated chemical fume hood.

-

Piperidine: Flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[18] Handle with extreme care, using neoprene or nitrile gloves and chemical splash goggles.

-

Paraformaldehyde: Flammable solid. It is harmful if swallowed or inhaled, causes skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also a suspected carcinogen.[12][19][20] Avoid creating dust.

-

Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate acid-resistant gloves and eye protection.

-

Personal Protective Equipment (PPE): A flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves are required at all times.[18][20]

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Expert Solution |

| Low or No Yield | Incomplete reaction; insufficient heating time or temperature. | Ensure a consistent reflux is maintained. Monitor the reaction by TLC to confirm the consumption of starting material. |

| Product Oils Out / Fails to Crystallize | Presence of impurities; incorrect solvent polarity. | Try adding a non-polar co-solvent (e.g., MTBE or hexane) to the cooled isopropanol solution to induce precipitation. Scratching the inside of the flask can also initiate crystallization.[5] |

| Emulsion During Work-up (if extracting free base) | High concentration of amine salt; vigorous shaking. | Dilute the mixture with more organic solvent and water. Use gentle inversions instead of vigorous shaking. Adding brine can help break emulsions by increasing the aqueous layer density.[5] |

| Purification by Column Chromatography is Difficult | The hydrochloride salt is highly polar and will not move on silica gel. The free base can streak. | If chromatography of the free base is necessary, neutralize the salt and extract. Use an eluent system containing a small amount of a basic modifier like triethylamine (0.1-1%) to prevent streaking on the silica gel column.[5] |

Conclusion

The Mannich reaction provides an efficient and reliable pathway for the synthesis of this compound from readily available starting materials. By understanding the underlying reaction mechanism and adhering to the detailed experimental and safety protocols outlined in this guide, researchers can consistently obtain high yields of this important pharmaceutical intermediate. Careful attention to purification techniques and awareness of potential troubleshooting strategies are key to achieving a final product of high purity suitable for subsequent synthetic applications.

References

- Benchchem. (n.d.). This compound Hydrochloride Purification. Technical Support Center. [URL: https://vertexaisearch.cloud.google.

- de Oliveira, R. B., et al. (2013). A Straightforward and Efficient Method for the Synthesis of Diversely Substituted β-Aminoketones and γ-Aminoalcohols. Journal of the Brazilian Chemical Society, 24(9), 1396-1402. [URL: https://www.researchgate.

- ResearchGate. (n.d.). Synthesis of Mannich bases hydrochloride 1. [URL: https://www.researchgate.net/figure/Synthesis-of-Mannich-bases-hydrochloride-1_fig1_275217462]

- AmericanBio. (2015). PIPERIDINE Safety Data Sheet. [URL: https://www.americanbio.com/media/wysiwyg/pdf/AB16215_SDS.pdf]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70172]

- Wikipedia. (n.d.). Trihexyphenidyl. [URL: https://en.wikipedia.org/wiki/Trihexyphenidyl]

- PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/70171]

- Fisher Scientific. (2024). Paraformaldehyde Safety Data Sheet. [URL: https://www.fishersci.com/sdsitems/24275/S25508A.pdf]

- Kang, M., et al. (2018). The Abuse Potential of α-Piperidinopropiophenone (PIPP) and α-Piperidinopentiothiophenone (PIVT), Two New Synthetic Cathinones with Piperidine Ring Substituent. Frontiers in Pharmacology, 9, 137. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5835055/]

- MilliporeSigma. (2023). Piperidine Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/104094]

- Singh, V., et al. (2010). Mannich-type reaction of titanium enolate derived from propiophenone. Tetrahedron Letters, 51(48), 6343-6345. [URL: https://www.researchgate.

- Google Patents. (1980). US4181803A - Propiophenone derivatives and preparation thereof. [URL: https://patents.google.

- ACS Publications. (1964). Compounds Derived from the Mannich Bases of β-Phenylpropiophenone. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm00335a020]

- Smolecule. (2024). 1-(3-(Piperidin-1-YL)phenyl)propan-1-one. [URL: https://www.smolecule.com/1-(3-(Piperidin-1-YL)phenyl)propan-1-one-cas-1260982-95-3.html]

- Wikipedia. (n.d.). Mannich reaction. [URL: https://en.wikipedia.org/wiki/Mannich_reaction]

- ChemicalBook. (n.d.). 3-(1-Piperidinyl)propiophenone HCl. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]

- BYJU'S. (n.d.). Mannich Reaction Mechanism. [URL: https://byjus.com/chemistry/mannich-reaction/]

- Global Substance Registration System. (n.d.). This compound HYDROCHLORIDE. [URL: https://gsrs.

- Google Patents. (2017). EP3160937B1 - A novel method for synthesis of optically pure beta-amino alcohols. [URL: https://patents.google.

- ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. [URL: https://www.researchgate.net/figure/Synthesis-of-piperidine-and-piperidinone-based-drugs-via-a-nitro-Mannich-reaction-A_fig2_342371911]

- PubMed. (2013). Synthesis and Biological Evaluation of Aminoketones. [URL: https://pubmed.ncbi.nlm.nih.gov/24426297/]

- GSC Biological and Pharmaceutical Sciences. (2021). Synthetic applications of biologically important Mannich bases: An updated review. [URL: https://gsconlinepress.

- Journal of American Science. (2020). Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [URL: http://www.jofamericanscience.org/journals/am-sci/jas160520/07_34739jas160520_59_67.pdf]

- Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0305]

- Sciencemadness.org. (n.d.). The Preparation of Some Piperidine Derivatives by the Mannich Reaction. [URL: https://www.sciencemadness.

- PubMed Central (NIH). (2021). Three-component radical homo Mannich reaction. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7878641/]

- ScienceDirect. (2015). Proline catalyzed, one-pot three component Mannich reaction and sequential cyclization toward the synthesis of 2-substituted piperidine and pyrrolidine alkaloids. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X1500171X]

- PubMed Central (NIH). (2014). Mannich Bases: An Important Pharmacophore in Present Scenario. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4070265/]

- CymitQuimica. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride. [URL: https://www.cymitquimica.com/1-phenyl-3-piperidin-1-yl-propan-1-one-hydrochloride-886-06-6]

- ResearchGate. (n.d.). The postulated reaction mechanism of the Mannich reaction by the disconnection approach. [URL: https://www.researchgate.net/figure/The-postulated-reaction-mechanism-of-the-Mannich-reaction-by-the-disconnection-approach_fig1_340889218]

- ResearchGate. (n.d.). Synthesis of Compounds 1–6. Experimental conditions: β-aminoketone A. [URL: https://www.researchgate.net/figure/Synthesis-of-Compounds-1-6-Experimental-conditions-b-aminoketone-A-a-glacial-acetic_fig2_327618057]

- Google Patents. (1957). US2816929A - Process for beta-diethylaminopropiophenone. [URL: https://patents.google.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/s383376]

- ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c03831]

- Evans Vanodine. (2024). SAFETY DATA SHEET PARAFORMALDEHYDE PRILLS. [URL: https://www.evansvanodine.com/assets/sds/Paraformaldehyde-Prills-sds.pdf]

- Penta Chemicals. (2024). Paraformaldehyde - SAFETY DATA SHEET. [URL: https://www.pentachemicals.eu/wp-content/uploads/2021/04/Paraformaldehyde-SDS-EN.pdf]

- SpectraBase. (n.d.). β-Piperidinopropiophenone. [URL: https://spectrabase.com/spectrum/Gowr8M4t51V]

- ChemicalBook. (n.d.). 1-(3-(piperidin-1-yl)phenyl)propan-1-one. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB93026215_EN.htm]

- LGC Standards. (n.d.). 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride. [URL: https://www.lgcstandards.com/US/en/1-Phenyl-3-%28piperidin-1-yl%29propan-1-one-Hydrochloride/p/TRC-P482010]

- CymitQuimica. (n.d.). CAS 886-06-6: this compound hydrochloride. [URL: https://www.cymitquimica.com/cas/886-06-6]

- PubMed Central (NIH). (2018). Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274000/]

Sources

- 1. This compound | C14H19NO | CID 70172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. oarjbp.com [oarjbp.com]

- 4. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Trihexyphenidyl - Wikipedia [en.wikipedia.org]

- 7. 3-(1-Piperidinyl)propiophenone HCl | 73-63-2 [chemicalbook.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound hydrochloride | C14H20ClNO | CID 70171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. US4181803A - Propiophenone derivatives and preparation thereof - Google Patents [patents.google.com]

- 12. fishersci.be [fishersci.be]

- 13. 1-Phenyl-3-(piperidin-1-yl)propan-1-one Hydrochloride [cymitquimica.com]

- 14. GSRS [gsrs.ncats.nih.gov]

- 15. CAS 886-06-6: this compound hydrochloride [cymitquimica.com]

- 16. The Abuse Potential of α-Piperidinopropiophenone (PIPP) and α-Piperidinopentiothiophenone (PIVT), Two New Synthetic Cathinones with Piperidine Ring Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. americanbio.com [americanbio.com]

- 19. evansvanodine.co.uk [evansvanodine.co.uk]

- 20. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to the Mannich Reaction for the Synthesis of 3-Piperidinopropiophenone

Executive Summary

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located alpha to a carbonyl group.[1] This three-component condensation reaction, involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine, yields a β-amino carbonyl compound known as a Mannich base.[2][3] These bases are not only pivotal intermediates in the synthesis of pharmaceuticals and natural products but also exhibit a wide range of biological activities themselves, including anti-inflammatory, anticancer, and anticonvulsant properties.[4] This guide provides a comprehensive technical overview of the Mannich reaction, with a specific focus on the synthesis of 3-piperidinopropiophenone, a valuable precursor in medicinal chemistry, notably for drugs like Trihexyphenidyl.[5][6] We will delve into the core reaction mechanism, present a detailed and validated experimental protocol, discuss troubleshooting and optimization strategies, and touch upon the broader applications of this versatile reaction in drug development.

Theoretical Foundations of the Mannich Reaction

The synthesis of this compound is a classic example of the Mannich reaction, which falls under the category of nucleophilic addition reactions.[2] It involves the condensation of three key components: acetophenone (the compound with an active hydrogen), formaldehyde (a non-enolizable aldehyde), and piperidine (a secondary amine).[2] The reaction is typically performed under acidic conditions, which are crucial for the generation of the key electrophilic intermediate.[3]

The reaction proceeds through two primary stages: the formation of an iminium ion and the subsequent nucleophilic attack by the enolized ketone.

-

Formation of the Iminium Ion: The reaction initiates with the nucleophilic attack of the secondary amine (piperidine) on the carbonyl carbon of formaldehyde.[2] This is followed by protonation and subsequent dehydration to form a highly reactive electrophilic species known as the iminium ion (also referred to as an Eschenmoser's salt precursor).[3][7] This step is acid-catalyzed.

-

Nucleophilic Attack: The active hydrogen compound, acetophenone, tautomerizes to its enol form under the acidic reaction conditions.[8] The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[9] This carbon-carbon bond-forming step results in the formation of the final β-amino ketone, this compound, after deprotonation.[1]

-

Acetophenone (Active Hydrogen Compound): Provides the enolizable proton and the carbon nucleophile (the enol form) necessary for C-C bond formation.[10]

-

Formaldehyde (Non-enolizable Aldehyde): Acts as the electrophilic carbon source, bridging the amine and the ketone.[11] Its lack of α-hydrogens prevents self-condensation.[12] Paraformaldehyde, a solid polymer of formaldehyde, is often used for easier handling.[13]

-

Piperidine (Secondary Amine): Functions as the nitrogen nucleophile to activate formaldehyde, leading to the formation of the key iminium ion intermediate.[14] Using a secondary amine prevents over-alkylation, which can occur with primary amines.[7]

-

Hydrochloric Acid (Acid Catalyst): Facilitates both the formation of the iminium ion via dehydration and the tautomerization of acetophenone to its more reactive enol form.[3] Often, the amine is added as its hydrochloride salt.[3]

Synthesis of this compound: A Validated Protocol

This section outlines a typical and reliable laboratory procedure for the synthesis of this compound hydrochloride.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount | Moles (approx.) |

| Acetophenone | C₈H₈O | 120.15 | 12.0 g (11.6 mL) | 0.10 |

| Piperidine Hydrochloride | C₅H₁₁N·HCl | 121.62 | 12.2 g | 0.10 |

| Paraformaldehyde | (CH₂O)n | ~30.03 (as CH₂O) | 3.3 g | 0.11 |

| Ethanol (95%) | C₂H₅OH | 46.07 | 25 mL | - |

| Concentrated HCl | HCl | 36.46 | ~1 mL | - |

-

Reagent Combination: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (12.0 g), piperidine hydrochloride (12.2 g), paraformaldehyde (3.3 g), and ethanol (25 mL).

-

Acidification: Add a few drops (~1 mL) of concentrated hydrochloric acid to the mixture to ensure acidic conditions.[13]

-

Reflux: Heat the reaction mixture to reflux with constant stirring. The mixture will become clear as the reagents dissolve and react. Maintain reflux for approximately 2 to 3 hours.[13]

-